molecular formula C13H14O2 B14238815 2-[Hydroxy(phenyl)methyl]-3-methylcyclopent-2-en-1-one CAS No. 532987-76-1

2-[Hydroxy(phenyl)methyl]-3-methylcyclopent-2-en-1-one

Katalognummer: B14238815
CAS-Nummer: 532987-76-1
Molekulargewicht: 202.25 g/mol
InChI-Schlüssel: YCPFMOIBTKFZNL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[Hydroxy(phenyl)methyl]-3-methylcyclopent-2-en-1-one is an organic compound with a complex structure that includes a hydroxy group, a phenyl group, and a cyclopentene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Hydroxy(phenyl)methyl]-3-methylcyclopent-2-en-1-one typically involves the reaction of a phenyl-substituted aldehyde with a cyclopentene derivative under specific conditions. One common method involves the use of a Lewis acid catalyst to facilitate the formation of the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of high-purity starting materials and precise control of reaction conditions, such as temperature and pressure, are crucial to achieving high yields and product purity. Advanced purification techniques, such as distillation and recrystallization, are often employed to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-[Hydroxy(phenyl)methyl]-3-methylcyclopent-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens (e.g., Br2) and nitrating agents (e.g., HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can produce an alcohol. Substitution reactions can lead to a variety of phenyl-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

2-[Hydroxy(phenyl)methyl]-3-methylcyclopent-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a useful probe in studying enzyme-substrate interactions and other biochemical processes.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism by which 2-[Hydroxy(phenyl)methyl]-3-methylcyclopent-2-en-1-one exerts its effects involves interactions with specific molecular targets. The hydroxy group can form hydrogen bonds with various biomolecules, while the phenyl group can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity for different targets, affecting its overall biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Hydroxy-2-methylpropiophenone: Similar structure but lacks the cyclopentene ring.

    2-Hydroxy-3-methylcyclopent-2-enone: Similar cyclopentene ring but different substituents.

    1-Phenyl-2-methyl-2-hydroxypropanone: Similar phenyl and hydroxy groups but different overall structure.

Uniqueness

2-[Hydroxy(phenyl)methyl]-3-methylcyclopent-2-en-1-one is unique due to the combination of its hydroxy, phenyl, and cyclopentene moieties. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds, making it valuable for various applications.

Eigenschaften

CAS-Nummer

532987-76-1

Molekularformel

C13H14O2

Molekulargewicht

202.25 g/mol

IUPAC-Name

2-[hydroxy(phenyl)methyl]-3-methylcyclopent-2-en-1-one

InChI

InChI=1S/C13H14O2/c1-9-7-8-11(14)12(9)13(15)10-5-3-2-4-6-10/h2-6,13,15H,7-8H2,1H3

InChI-Schlüssel

YCPFMOIBTKFZNL-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=O)CC1)C(C2=CC=CC=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.